Product packaging for Lactobionate(Cat. No.:CAS No. 24346-01-8)

Lactobionate

Cat. No.: B10762962
CAS No.: 24346-01-8
M. Wt: 357.29 g/mol
InChI Key: JYTUSYBCFIZPBE-AMTLMPIISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lactobionate is a disaccharide sugar acid derivative, widely recognized as a critical component in organ preservation solutions, most notably the University of Wisconsin (UW) solution. Its primary research value lies in its function as a large, impermeant anion. Due to its high molecular weight and negative charge, this compound does not readily cross cell membranes, thereby effectively counteracting the osmotic gradient that drives water influx during cold ischemic storage. This mechanism is crucial for preventing cell swelling and edema, a major cause of tissue damage in transplanted organs. This property also makes it a valuable osmotic agent in specialized cell culture and biochemistry applications where maintaining cellular integrity is paramount. Furthermore, this compound acts as an effective chelator of divalent cations, such as calcium and iron, helping to mitigate metal-ion catalyzed oxidative damage and reperfusion injury. In research settings, it is extensively used to study and improve hypothermic preservation protocols for a range of tissues, including liver, pancreas, and kidney. Its role extends to investigating ischemia-reperfusion injury mechanisms and developing novel strategies for protecting cellular function under metabolic stress. This reagent is essential for researchers in the fields of transplant biology, pharmacology, and cryobiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21O12- B10762962 Lactobionate CAS No. 24346-01-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24346-01-8

Molecular Formula

C12H21O12-

Molecular Weight

357.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1

InChI Key

JYTUSYBCFIZPBE-AMTLMPIISA-M

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O

Origin of Product

United States

Historical Trajectories of Lactobionate Discovery and Early Investigations

The story of lactobionate begins in the late 19th century, with its initial synthesis marking a key milestone in carbohydrate chemistry. Early investigations laid the groundwork for understanding its fundamental properties and production methods, a journey characterized by a transition from purely chemical synthesis to more sophisticated biotechnological approaches.

The initial synthesis of lactobionic acid is credited to Fischer and Meyer in 1889, who achieved this through the chemical oxidation of lactose (B1674315) using bromine. researchgate.net This foundational work opened the door for further exploration of this new sugar acid. Subsequent early research focused on refining chemical production methods. For instance, in the 1930s, Horace S. Isbell made significant contributions by developing a process for producing calcium this compound through the electrochemical oxidation of lactose, employing graphite (B72142) electrodes in the presence of bromine and calcium carbonate. caldic.com

A significant turning point in the production of this compound occurred in the 1940s with the work of Stodola and Lockwood. Their investigations into microbial processes revealed that certain bacteria, specifically species of the genus Pseudomonas, were capable of oxidizing lactose to produce lactobionic acid. scispace.com This discovery heralded a new era of biocatalytic production, offering a promising alternative to the often harsh and expensive chemical synthesis methods. Current time information in Tauranga City, NZ. Further research in the mid-20th century, such as that by Nishizuka & Hayaishi in 1962, delved deeper into the enzymatic pathways, identifying and purifying lactose dehydrogenase and lactonase from Pseudomonas graveolens and elucidating their roles in the conversion of lactose to lactobionic acid. researchgate.net

These early studies were pivotal in establishing the fundamental chemistry and production routes for this compound, setting the stage for its future exploration and application.

Table 1: Key Milestones in the Early History of this compound Research

YearMilestoneKey Researchers/ContributorsSignificance
1889 First synthesis of lactobionic acidFischer and MeyerDemonstrated the feasibility of producing lactobionic acid through chemical oxidation of lactose with bromine. researchgate.net
1934 Development of electrochemical oxidation processHorace S. IsbellIntroduced a method for producing calcium this compound using electrolysis, a step towards larger-scale production. caldic.com
1947 Discovery of microbial productionStodola and LockwoodIdentified Pseudomonas species as capable of producing lactobionic acid, opening the field of biocatalysis for this compound. scispace.com
1962 Elucidation of enzymatic pathwayNishizuka & HayaishiPurified and characterized lactose dehydrogenase and lactonase, providing insight into the biological mechanism of production. researchgate.net

Evolving Research Paradigms and Scientific Significance of Lactobionate

Chemical Synthesis Pathways and Mechanisms

The chemical synthesis of this compound primarily involves the oxidation of lactose. Various methods have been developed to achieve this transformation, each with distinct mechanisms and efficiencies. These can be broadly categorized into direct oxidation reactions and catalytic approaches.

Oxidation Reactions for this compound Production

Direct oxidation of lactose to this compound can be achieved through chemical and electrochemical means. Bromine and electrolytic oxidation are two prominent methods.

Bromine Oxidation: The oxidation of lactose using bromine in an aqueous solution is a known method for producing lactobionic acid. In this reaction, bromine reacts with water to form hypobromite (B1234621), which in turn oxidizes the aldehyde group of the lactose molecule to a carboxylic acid group, forming lactobionic acid. researchgate.netnih.gov The hypobromite is reduced to bromide in the process. researchgate.net While effective, this method can also lead to the cleavage of the glycosidic linkage in lactose, resulting in various byproducts such as galactosylerythronic acid, galactosyl-arabinonic acid, and other smaller carboxylic acids. nih.govnih.govmdpi.com The reaction is typically conducted in a buffered solution to maintain the pH. nih.govnih.gov

Electrolytic Oxidation: This method involves the electrochemical oxidation of lactose. An early approach by Isbell in 1934 utilized graphite (B72142) electrodes in the presence of bromine and calcium carbonate to produce calcium this compound. nih.govnih.gov This process was later improved by using iodine or bromine as catalysts in an alkaline solution to maintain a pH above 5.2, achieving yields of approximately 98%. nih.govnih.gov The electrolytic method can be performed with an aqueous solution saturated with lactose, which allows for the production of a more concentrated lactobionic acid solution. researchgate.net The reaction is exothermic, and cooling is often necessary to prevent hydrolysis of lactose and lactobionic acid at higher temperatures. researchgate.net

Catalytic Approaches

Catalytic oxidation offers a more selective and efficient route to this compound production, often utilizing noble metal catalysts.

Heterogeneous Catalytic Oxidation: The use of supported metal catalysts, particularly those based on noble metals, has been extensively studied for the selective oxidation of lactose. These reactions are typically carried out in an alkaline medium (pH 8-11) with air or oxygen as the oxidant. frontiersin.orgnih.gov

Gold (Au) Catalysts: Gold nanoparticles supported on various materials like alumina (B75360) (Al₂O₃), titania (TiO₂), ceria (CeO₂), and mesoporous silica (B1680970) have demonstrated high activity and selectivity for lactose oxidation. nih.govnih.gov Supported gold catalysts can achieve high lactose conversions (>80%) and selectivities towards this compound (up to 95-100%). nih.govnih.govresearchgate.net The reaction time with gold catalysts is often shorter compared to biocatalytic methods. nih.gov For instance, gold catalysts supported on mesoporous silica have shown complete lactose conversion and 100% selectivity to this compound in as little as 100 minutes. nih.gov

Palladium (Pd) Catalysts: Palladium-based catalysts, often supported on carbon, are also effective for lactose oxidation. nih.govdocumentsdelivered.commdpi.com The dispersion of palladium particles plays a role in the reaction kinetics, with an optimal cluster size of 6-10 nm showing the highest initial turnover frequencies. documentsdelivered.com However, a key challenge with palladium catalysts is their potential for deactivation through over-oxidation. nih.govmdpi.com

Bismuth-Palladium (Bi-Pd) Catalysts: The addition of bismuth as a promoter to palladium catalysts significantly enhances their activity, selectivity, and stability. nih.govresearchgate.netnih.govnih.gov In-situ promotion of a Pd-C catalyst with bismuth can lead to 100% selectivity to sodium this compound at conversions up to 95%. nih.govnih.gov The Bi-Pd system has been shown to be stable over multiple reaction batches. nih.govnih.gov Bimetallic Pd-Bi particles supported on mesoporous SBA-15 silica have achieved a 96% yield of lactobionic acid. mcgill.ca

Interactive Data Table: Catalytic Oxidation of Lactose to this compound

Catalyst SystemSupportTemperature (°C)pHConversion (%)Selectivity to this compound (%)Reference(s)
AuAl₂O₃, TiO₂, CeO₂-->80up to 95 nih.gov
0.7% AuMesoporous Silica659.0100100 nih.govresearchgate.net
PdCarbon708>90>80 documentsdelivered.com
Pd-BiCarbonup to 607-10up to 95100 nih.govnih.gov
Pd-BiSBA-15 Silica-996- mcgill.ca

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of lactose to this compound on metal electrodes proceeds through a specific mechanism. It is generally proposed that the lactone is the primary product of the oxidation, which is then hydrolyzed in a subsequent step to form lactobionic acid. nih.govnih.gov This mechanism is similar to the electrochemical oxidation of glucose. nih.gov Gold electrodes are considered to be highly effective catalysts for the oxidation of sugars, including lactose. nih.govnih.govnih.gov The process is typically carried out in an alkaline medium, and high yields (>90%) and selectivities (~100%) can be achieved on noble metal electrodes like platinum and gold. nih.govnih.gov

Biocatalytic and Biotechnological Production of this compound

Biocatalytic methods, utilizing enzymes or whole microorganisms, present a "green" alternative for this compound production due to their high selectivity and operation under mild conditions. nih.gov

Enzymatic Synthesis Utilizing Oxidoreductases

Several oxidoreductase enzymes are capable of catalyzing the oxidation of lactose to this compound. The general mechanism involves the oxidation of the C1-aldehyde group of the glucose moiety in lactose to form lactobiono-δ-lactone, which subsequently hydrolyzes to lactobionic acid. nih.gov

Glucose-Fructose Oxidoreductase (GFOR): This enzyme, originating from Zymomonas mobilis, can oxidize various aldose sugars, including lactose, to their corresponding acids. nih.gov When the GFOR gene from Z. mobilis is expressed in Escherichia coli, the recombinant organism can produce lactobionic acid from whey-derived lactose. nih.govnih.gov Studies have shown that recombinant E. coli overexpressing the GFOR gene can produce significantly higher amounts of lactobionic acid compared to the native Z. mobilis strain. nih.gov

Cellobiose (B7769950) Dehydrogenase (CDH): CDH is an extracellular enzyme produced by several fungi, such as Phlebia lindtneri and Phanerochaete chrysosporium. nih.govresearchgate.net It specifically oxidizes the C-1 position of the reducing sugar moiety in β-1,4-linked disaccharides like lactose. researchgate.net The enzymatic system often requires a redox mediator, which can be regenerated by another enzyme like laccase. researchgate.netresearchgate.netinformahealthcare.com Immobilized CDH/laccase systems have been developed to improve reusability and stability, achieving complete conversion of lactose to lactobionic acid. researchgate.net

Carbohydrate Oxidase: Various carbohydrate oxidases, including hexose (B10828440) oxidase and glucose oxidase, can convert lactose to lactobionic acid. google.com A carbohydrate oxidase from Microdochium nivale has been studied for this purpose, and the inclusion of catalase in the reaction is beneficial to decompose the hydrogen peroxide byproduct, which can inhibit and deactivate the oxidase. google.comnih.gov

Interactive Data Table: Enzymatic Production of this compound

EnzymeSource OrganismKey FeaturesReference(s)
Glucose-Fructose Oxidoreductase (GFOR)Zymomonas mobilisCan be expressed in E. coli for enhanced production from whey. nih.govnih.gov
Cellobiose Dehydrogenase (CDH)Phlebia lindtneri, Phanerochaete chrysosporiumOften used in a dual-enzyme system with laccase for mediator regeneration. nih.govresearchgate.netresearchgate.net
Carbohydrate OxidaseMicrodochium nivaleRequires catalase to mitigate inactivation by hydrogen peroxide. google.comnih.gov
Coenzyme Regeneration and Enzyme Inactivation Challenges in Enzymatic Systems

A significant challenge in the industrial application of enzymatic processes is the cost of cofactors and the stability of the enzymes themselves.

Coenzyme Regeneration: Many oxidoreductases require coenzymes, such as NAD(P)H/NAD(P)+, which are expensive to add stoichiometrically. rsc.org Therefore, efficient in-situ regeneration of these cofactors is crucial for the economic viability of the process. rsc.orgillinois.edu Various enzymatic, chemical, electrochemical, and photochemical methods for cofactor regeneration have been developed. rsc.org For instance, in systems using cellobiose dehydrogenase, a second enzyme like laccase is often employed to regenerate the electron acceptor (redox mediator), allowing it to be used in catalytic amounts. researchgate.netinformahealthcare.com

Enzyme Inactivation: Enzymes are susceptible to inactivation under various process conditions, such as changes in temperature, pH, and the presence of organic solvents or inhibitory byproducts like hydrogen peroxide. nih.govredalyc.orgnih.govmdpi.com For example, the hydrogen peroxide generated by carbohydrate oxidases can lead to enzyme deactivation. nih.gov Strategies to overcome this include the addition of catalase to decompose hydrogen peroxide. google.comnih.gov Enzyme immobilization is another key strategy to enhance stability and reusability. mdpi.comnih.govmdpi.com By attaching enzymes to solid supports, their resistance to denaturation can be increased, and they can be more easily separated from the reaction mixture for reuse. mdpi.commdpi.com

Microbial Fermentation for this compound Production

The biotechnological production of this compound through microbial fermentation presents a promising alternative to chemical synthesis methods. This approach leverages the metabolic capabilities of various microorganisms to oxidize lactose, the primary sugar in milk and dairy byproducts, into this compound. Several bacterial species have been identified and optimized for this bioconversion process, with notable examples including various Pseudomonas species, Burkholderia cepacia, and Gluconobacter cerinus.

Pseudomonas species, in particular Pseudomonas taetrolens, have been extensively studied and are among the most effective producers of this compound. nih.govresearchgate.netfrontiersin.org Research has demonstrated the ability of P. taetrolens to achieve high titers of this compound, making it a workhorse in this field. nih.govnih.gov For instance, studies have reported the successful production of significant this compound concentrations using this bacterium. nih.gov

Burkholderia cepacia is another bacterium capable of producing lactobionic acid from lactose. jst.go.jp While also effective, the use of Burkholderia cepacia complex (Bcc) organisms can be complicated by their opportunistic pathogenic nature, particularly in clinical settings. nih.govplos.org However, their metabolic potential for this compound synthesis remains an area of scientific interest. jst.go.jp

Gluconobacter cerinus contributes to the diversity of microorganisms utilized for this compound production. While perhaps less commonly cited in the literature for this specific purpose compared to Pseudomonas, the genus Gluconobacter is well-known for its oxidative fermentation capabilities, which are relevant to the conversion of sugars to their corresponding acids.

Optimization of Fermentation Parameters

The successful production of this compound via microbial fermentation is critically dependent on the precise control and optimization of several key physical and chemical parameters. These factors directly influence microbial growth, enzyme activity, and ultimately, the yield and productivity of this compound. The most influential of these parameters include pH, temperature, aeration, and substrate utilization. mdpi.compatsnap.com

pH: The pH of the fermentation medium is a critical factor that significantly affects the metabolic activity of the microorganisms and the stability of the product. patsnap.combiomedres.us For Pseudomonas taetrolens, maintaining a pH around 6.5 has been shown to be optimal for this compound production. nih.govjoaat.com Deviations from the optimal pH can lead to a decrease in the activity of the lactose-oxidizing enzymes. joaat.com In many fermentation processes, a pH control strategy is employed, such as the addition of calcium carbonate (CaCO₃) to the medium, which helps to neutralize the produced lactobionic acid and maintain the pH within the desired range. nih.gov Research has shown that controlling the pH can lead to significantly higher product titers. nih.gov

Temperature: Temperature is another crucial parameter that directly impacts microbial growth rates and enzyme kinetics. patsnap.com Each microorganism has an optimal temperature range for growth and product formation. For Pseudomonas taetrolens, studies have indicated that a temperature of around 25°C can result in high this compound production. nih.gov Maintaining the optimal temperature is essential to prevent microbial stress and enzyme denaturation, which can hinder the fermentation process. patsnap.com

Aeration: Aeration is vital for aerobic microorganisms like Pseudomonas species, as oxygen is required for the oxidative conversion of lactose to this compound. patsnap.com The dissolved oxygen level in the fermentation broth must be carefully controlled to ensure optimal metabolic activity. Insufficient aeration can limit the rate of lactose oxidation, while excessive aeration can sometimes lead to the formation of unwanted byproducts or impose shear stress on the cells. The agitation rate in a bioreactor is a key factor in controlling aeration and ensuring the homogeneous distribution of nutrients and oxygen. joaat.com

Substrate Utilization: The concentration and availability of the primary substrate, lactose, are fundamental to the efficiency of this compound production. High initial lactose concentrations can sometimes lead to substrate inhibition, where the metabolic activity of the microorganisms is hindered. nih.gov Therefore, optimizing the initial lactose concentration is a key aspect of process development. nih.gov Fed-batch fermentation strategies, where the substrate is fed periodically or continuously to the bioreactor, are often employed to maintain the lactose concentration within an optimal range, thereby avoiding substrate inhibition and maximizing the final product yield. researchgate.net

The following table summarizes the optimized parameters for this compound production using Pseudomonas taetrolens from a notable study:

ParameterOptimized ValueReference
pH 6.5 nih.gov
Temperature 25 °C nih.gov
Initial Lactose Concentration 200 g/L nih.gov
Utilization of Renewable Feedstocks

The economic viability of microbial this compound production is significantly enhanced by the use of low-cost, renewable feedstocks. Whey, a major byproduct of the dairy industry, is an ideal substrate for this purpose due to its high lactose content (approximately 4.5-5% w/v). researchgate.netfrontiersin.orgresearchgate.net The utilization of whey not only provides a cheap source of lactose but also addresses the environmental challenges associated with its disposal. frontiersin.org

Both sweet whey and acid whey can be used as substrates, although their composition can affect the fermentation process. joaat.com Sweet whey is the byproduct of cheese production using rennet, while acid whey results from the production of acid-coagulated cheeses or yogurt. Acid whey has a lower pH, which may require adjustment before fermentation with certain microorganisms. joaat.com

Numerous studies have demonstrated the successful production of this compound from whey using Pseudomonas taetrolens. researchgate.netjoaat.comresearchgate.net Research has shown that high yields of this compound can be achieved when fermenting whey under optimized conditions. joaat.com For instance, using sweet whey in a bioreactor with controlled pH has resulted in efficient lactose conversion to this compound. joaat.com The use of deproteinized cheese whey has also been successfully demonstrated. proquest.com

The following table presents data from a study on this compound production from different types of whey:

FeedstockFermentation SystemLactose Conversion to this compound (%)Reference
Sweet WheyBioreactor (pH controlled)91.24 joaat.com
Acid WheyBioreactor (pH controlled)31.24 joaat.com
Sweet WheyShake Flask (pH not controlled)72.05 joaat.com
Acid WheyShake Flask (pH not controlled)8.98 joaat.com

Genetic Engineering and Strain Development for Enhanced Bioproduction

To further improve the efficiency of microbial this compound production, researchers have turned to genetic engineering and strain development. The primary goal of these strategies is to enhance the metabolic capabilities of the production strains, leading to higher yields, productivities, and substrate utilization rates. nih.gov This can be achieved by modifying the genetic makeup of the microorganisms to overexpress key enzymes, eliminate competing metabolic pathways, or improve their tolerance to environmental stresses. nih.gov

One of the key targets for genetic modification is the enzyme responsible for the oxidation of lactose. For instance, in Pseudomonas taetrolens, quinoprotein glucose dehydrogenase plays a crucial role in this conversion. nih.gov By heterologously expressing this enzyme in other bacterial strains, it is possible to confer or improve their ability to produce this compound. nih.gov Studies have shown that expressing the quinoprotein glucose dehydrogenase from P. taetrolens in other Pseudomonas species can significantly increase their this compound production titer and productivity. nih.gov

The following table summarizes the results of a study where genetic engineering was used to improve this compound production in different bacterial strains:

StrainGenetic ModificationThis compound Titer (g/L)Productivity (g/L/h)Reference
Pseudomonas sp. 3-13 (Wild Type)-10.70.06 nih.gov
Recombinant Pseudomonas sp. 3-13Heterologous expression of quinoprotein glucose dehydrogenase from P. taetrolens205.61.07 nih.gov

Downstream Processing and Purification of Research-Grade this compound

Following microbial fermentation, the this compound-containing broth is a complex mixture of the desired product, microbial biomass, residual substrates, nutrients, and other metabolic byproducts. To obtain research-grade this compound, a series of downstream processing and purification steps are necessary. researchgate.netmdpi.com These steps are crucial for isolating the this compound and achieving the high purity required for research and other specialized applications. The selection of purification methods often depends on the initial composition of the fermentation broth and the desired final purity of the product. researchgate.net

The initial step in downstream processing is typically the removal of microbial cells and other insoluble materials from the fermentation broth. mdpi.comnih.gov This is commonly achieved through centrifugation or microfiltration. mdpi.comnih.gov Once the cell-free supernatant is obtained, further purification techniques are employed to separate the this compound from soluble impurities. researchgate.netmdpi.com

Ion Exchange Chromatography for Cation Removal

Ion exchange chromatography is a powerful technique used for the purification of this compound, particularly for the removal of cations. nih.govmdpi.com During fermentation, especially when pH is controlled by the addition of bases like calcium carbonate, the lactobionic acid is present in its salt form (e.g., calcium this compound). nih.gov To obtain the free acid form, the fermentation broth is passed through a column containing a cation exchange resin. nih.govmdpi.com

These resins are solid materials that have charged functional groups on their surface. A strong acid cation exchange resin, for example, can effectively capture cations like Ca²⁺ from the solution, releasing H⁺ ions in their place. mdpi.com This process converts the this compound salt into lactobionic acid. The choice of resin is critical for the efficiency of the process. For instance, Amberlite™ FPC23 H, a strongly acidic cation exchange resin, has been successfully used to produce lactobionic acid from sodium this compound. mdpi.com Studies have reported high recovery yields of lactobionic acid using this method. nih.gov

The following table highlights the effectiveness of a specific cation exchange resin in this compound purification:

Resin TypeApplicationRecovery Yield (%)Reference
Cation-exchange resin T42Recovery of lactobionic acid from culture supernatant97.6 nih.gov

Crystallization and Concentration Techniques

After ion exchange chromatography and other initial purification steps, the this compound solution is often dilute. Therefore, concentration is a necessary step to facilitate the subsequent crystallization of the product. nih.govmdpi.com Evaporation under reduced pressure is a common method used to concentrate the this compound solution without causing thermal degradation of the compound. researchgate.net

Crystallization is the final step in obtaining high-purity, solid this compound. nih.govmdpi.com The concentrated this compound solution is brought to a supersaturated state, from which the this compound will crystallize out of the solution. This can be achieved by further evaporation, cooling, or the addition of an anti-solvent (a solvent in which this compound is poorly soluble). nist.gov Ethanol is often used as an anti-solvent to precipitate this compound from the aqueous solution. researchgate.netnih.gov

The crystallization process can be initiated by seeding the solution with a small amount of pure this compound crystals. google.com The resulting crystals are then separated from the mother liquor by filtration and dried to obtain the final, purified research-grade this compound. nist.gov The purity of the final product can be very high, with some methods yielding a white powder with a lactobionic acid concentration of 95 ± 2%. nih.gov

Advanced Analytical Characterization of Lactobionate

Spectroscopic Methodologies for Structural and Purity Elucidation

Spectroscopic methods are indispensable for obtaining detailed information about the molecular structure and purity of lactobionate. These techniques probe the interactions of molecules with electromagnetic radiation to generate unique spectral fingerprints.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): When coupled with ESI, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound and its fragments, providing a high degree of confidence in its identification and distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy measures the vibrations of chemical bonds within a molecule, offering a molecular fingerprint that is useful for identification and characterization. nih.gov Both FTIR and Raman spectroscopy are powerful, non-invasive tools for analyzing the chemical composition of biological samples. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. youtube.com The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific functional groups. For this compound, FTIR is used to identify key structural features. The technique can be applied to solid samples or solutions. youtube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). youtube.com While FTIR is sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations. youtube.com It is particularly useful for aqueous solutions, as water is a weak Raman scatterer. youtube.com

The combination of FTIR and Raman provides a more comprehensive analysis of the vibrational modes within the this compound molecule. nih.gov

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode Technique
O-H (hydroxyls, carboxylic acid)3600 - 3200 (broad)StretchingFTIR, Raman
C-H (alkane)3000 - 2850StretchingFTIR, Raman
C=O (carboxylic acid)1760 - 1690StretchingFTIR
C-O (alcohols, ethers)1300 - 1000StretchingFTIR, Raman
Carbohydrate "Fingerprint" Region1200 - 900Complex C-O, C-C stretching, C-O-H bendingFTIR, Raman nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a laboratory technique for the separation of a mixture. High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for the analysis of pharmaceutical and biological compounds. wjpmr.com

High-Performance Liquid Chromatography (HPLC) for this compound and Related Compounds

HPLC is a cornerstone for the analysis of this compound, enabling its separation from related substances like its precursor, lactose (B1674315), and its corresponding lactone form, lactobionolactone. researchgate.net The choice of stationary phase (column) and mobile phase is critical for achieving effective separation. nih.gov

Several HPLC methods have been developed for this purpose:

Aminopropyl-silica and β-cyclodextrin Columns: These columns, used with an acetonitrile-aqueous buffer mobile phase and a refractive index (RI) detector, can completely separate lactose, lactobionic acid, and lactobionolactone. researchgate.net

Cation-Exchange Columns: A calcium-form cation-exchange column eluted with a dilute calcium sulfate (B86663) solution can separate lactose and lactobionic acid, though it may not resolve lactobionolactone from lactose. researchgate.net

Reverse-Phase (RP) Columns: A Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be used to analyze lactobionic acid. sielc.com

The following table summarizes example HPLC systems for this compound analysis:

Column Type Mobile Phase Detector Separated Compounds Reference
Aminopropyl-silicaAcetonitrile-aqueous bufferRefractive Index (RI)Lactose, Lactobionic Acid, Lactobionolactone researchgate.net
β-cyclodextrinAcetonitrile-aqueous bufferRefractive Index (RI)Lactose, Lactobionic Acid, Lactobionolactone researchgate.net
Calcium Cation-Exchange1.2 mM CaSO₄Refractive Index (RI)Lactose, Lactobionic Acid researchgate.net
Newcrom R1 (Reverse-Phase)Acetonitrile/Water/Phosphoric AcidUV, MSLactobionic Acid sielc.com
Method Development and Validation in Complex Matrices

Developing a reliable HPLC method, especially for complex matrices such as food products or biological fluids, requires a systematic approach and rigorous validation to ensure the results are accurate and reproducible. nih.govdcu.ie The process involves optimizing chromatographic conditions and then validating the method according to guidelines from bodies like the International Council for Harmonisation (ICH). austinpublishinggroup.com

Method Development: This phase involves:

Column Selection: Choosing an appropriate stationary phase (e.g., C18, aminopropyl, ion-exchange) based on the polarity and ionic nature of this compound and potential interfering compounds. wjpmr.com

Mobile Phase Selection: Optimizing the mobile phase composition (e.g., solvent ratio, pH, buffer concentration) to achieve the best separation (resolution) in the shortest possible time. wjpmr.comyoutube.com

Detector Selection: A Refractive Index Detector (RID) is often used for carbohydrates, but UV detectors can be employed if the analyte has a chromophore or if derivatization is performed. nih.gov Mass spectrometry detectors (LC-MS) offer the highest specificity and sensitivity. nih.gov

Method Validation: Validation confirms that the analytical method is fit for its intended purpose. medwinpublishers.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. austinpublishinggroup.com

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. austinpublishinggroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. austinpublishinggroup.commedwinpublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. medwinpublishers.com It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). austinpublishinggroup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. austinpublishinggroup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. austinpublishinggroup.commedwinpublishers.com

The successful development and validation of an HPLC method ensure reliable quantification of this compound in various samples, from raw materials to finished products. austinpublishinggroup.com

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound using gas chromatography (GC) is generally not feasible. This is due to the inherent chemical properties of the this compound molecule: it is a large, highly polar, and thermally labile compound. researchgate.net GC analysis is primarily suited for compounds that are volatile and thermally stable, allowing them to be vaporized without decomposition in the GC inlet. researchgate.net To overcome this limitation, this compound must first be converted into a volatile derivative before it can be analyzed by GC. This process of chemical modification is known as derivatization.

The primary goal of derivatization is to replace polar functional groups (such as hydroxyl and carboxyl groups) with nonpolar groups, thereby increasing the volatility and thermal stability of the analyte. For polyhydroxy acids like this compound, silylation is a common and effective derivatization strategy. This involves reacting the this compound with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers and esters. A frequently used reagent for this purpose in metabolomic studies is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS). semanticscholar.org

Another potential derivatization approach involves oxidative cleavage. While not directly reported for this compound, a similar method is used for lactic acid, a non-volatile organic acid. nih.gov In this method, periodic acid is used to oxidize lactic acid into acetaldehyde, a volatile compound that is readily detectable by GC. nih.gov This principle could theoretically be adapted for this compound, although the resulting cleavage products would be more complex.

Once derivatized, the volatile this compound derivatives can be separated and quantified using a GC system, often coupled with a mass spectrometer (GC-MS). semanticscholar.orgmdpi.com This combination provides high chromatographic resolution and sensitive, specific detection, making it a powerful tool for metabolic profiling of samples containing this compound and other organic acids. semanticscholar.orgmdpi.com

Table 1: Derivatization Strategies for GC Analysis of this compound

Derivatization Technique Reagent Example Resulting Volatile Derivative Principle
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS Per-O-trimethylsilyl this compound Replaces active hydrogens on hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility. semanticscholar.org
Oxidative Cleavage (Hypothetical) Periodic Acid (H₅IO₆) Aldehyde fragments Cleaves C-C bonds between adjacent hydroxyl groups to form more volatile aldehyde compounds. nih.gov

Ion Chromatography for Ionic Species

By using an alkaline eluent, typically a sodium hydroxide (B78521) gradient, the retained anions are sequentially released from the column based on their charge and affinity for the resin. thermofisher.com After separation, the eluent passes through a suppressor device. This crucial step reduces the background conductivity of the eluent by exchanging the sodium cations for hydrogen ions, while enhancing the signal from the analyte anions. nih.gov The resulting highly conductive analyte in a low-conductivity background is then measured by a conductivity detector. innovatechlabs.com

Sample preparation is a critical consideration, especially for complex matrices like dairy products or fermentation broths, which can contain high concentrations of proteins and fats that may damage the analytical column. azom.com Techniques such as dilution, centrifugation, and automated inline dialysis are often employed to remove interfering matrix components before analysis. azom.comthermofisher.com

Table 2: Typical Parameters for Ion Chromatography Analysis of this compound

Parameter Description / Example Purpose
Technique High-Performance Anion-Exchange Chromatography (HPAEC) Separates anions based on their interaction with a positively charged stationary phase. nih.gov
Column High-capacity anion-exchange column (e.g., Thermo Scientific Dionex IonPac™ AS11-HC, AS19) Provides separation of various inorganic and organic anions. thermofisher.comthermofisher.com
Eluent Potassium or Sodium Hydroxide Gradient The increasing concentration of hydroxide ions displaces the sample anions from the column for separation. thermofisher.com
Detection Suppressed Conductivity Reduces background noise and enhances the signal from the analyte for sensitive quantification. thermofisher.comnih.gov
Sample Preparation Dilution, Filtration, Dialysis Protects the column and reduces matrix interference to ensure accurate results. azom.com

X-ray Diffraction and Crystallography for Solid-State Characterization

X-ray diffraction (XRD) and X-ray crystallography are indispensable techniques for characterizing the solid-state structure of materials by determining the arrangement of atoms within a crystal lattice. iastate.edu This method distinguishes between crystalline materials, which have long-range atomic order and produce sharp diffraction patterns, and amorphous materials, which lack this order and produce broad, diffuse patterns (halos). iastate.edumit.edu

When applied to lactobionic acid (LBA), studies have shown that it often presents as an amorphous solid. researchgate.net XRD analysis of pure LBA typically reveals a broad amorphous halo with an absence of the sharp, defined peaks that would indicate a crystalline structure. researchgate.netresearchgate.net This amorphous nature is likely linked to the compound's high hygroscopicity, which can disrupt the formation of a regular crystal lattice. researchgate.netresearchgate.net

In contrast, the salts of lactobionic acid, such as calcium this compound, can readily form well-defined crystals. The crystal structure of calcium this compound has been successfully determined using single-crystal X-ray diffraction. drugfuture.com This analysis revealed that it crystallizes as a pentahydrate, forming hair-like needles. drugfuture.com The ability to form a stable crystalline structure is a key reason why salts like calcium this compound are used as food additives. wikipedia.org

X-ray powder diffraction (XRPD) is another valuable tool, particularly in the pharmaceutical industry, for identifying different crystalline forms (polymorphs) of a substance. rigaku.com Different polymorphs of a compound can have different physical properties, and XRPD provides a distinct fingerprint for each crystalline form, allowing for identification and quality control. rigaku.com

Table 3: Comparison of Solid-State Characterization Findings for Lactobionic Acid and its Salts

Compound Form Solid-State Nature X-ray Diffraction (XRD) Profile Reason / Example
Lactobionic Acid (LBA) Amorphous Broad, diffuse halo with no sharp peaks. researchgate.netresearchgate.net High hygroscopicity disrupts long-range molecular ordering. researchgate.net
Calcium this compound Crystalline Sharp, well-defined diffraction peaks. Forms a stable crystal lattice (pentahydrate). The crystal structure has been solved. drugfuture.com
Sodium this compound Crystalline Sharp, well-defined diffraction peaks. Can be produced as a crystalline solid from which LBA can be generated via ion exchange. researchgate.net

Biochemical and Biological Roles of Lactobionate in Non Human Systems

Enzymatic Metabolism and Hydrolysis of Lactobionate (e.g., Lactonase Activity)

The primary enzymatic process related to this compound in non-human systems is its formation from lactose (B1674315), a disaccharide. This biocatalytic conversion is a two-step process predominantly observed in various microorganisms. nih.gov

The initial step involves the oxidation of lactose at the C1 position of its glucose moiety. This reaction is catalyzed by a dehydrogenase enzyme, which utilizes a cofactor like flavin adenine (B156593) dinucleotide (FAD) as an electron transfer system. nih.gov The product of this oxidation is an unstable intermediate, lactobiono-δ-lactone. nih.govresearchgate.netcaldic.com

In the second step, this lactone intermediate is rapidly hydrolyzed, a reaction catalyzed by a specific enzyme known as a lactonase (EC 3.1.1.81), also referred to as acyl-homoserine lactone lactonohydrolase. nih.govwikipedia.org This hydrolysis of the intramolecular ester bond of lactobiono-δ-lactone yields the stable, open-chain form of lactobionic acid (4-O-β-galactopyranosyl-D-gluconic acid). nih.govresearchgate.netmdpi.com Bacteria from the genus Pseudomonas are well-documented for carrying out this lactose oxidation pathway. nih.gov While lactonase activity is crucial for breaking the lactone ring to form lactobionic acid, the hydrolysis reaction can be reversible under certain conditions. wikipedia.org

The general mechanism can be summarized as follows: Lactose + O₂ → Lactobiono-δ-lactone + H₂O₂ (Catalyzed by lactose/carbohydrate dehydrogenase) Lactobiono-δ-lactone + H₂O → Lactobionic Acid (Catalyzed by lactonase) nih.govcaldic.com

This biocatalytic process is typically performed under mild temperature (25–50 °C) and controlled pH conditions. nih.govcaldic.com

Role as a Carbon Source and its Metabolic Fates in Microbial Systems

This compound can serve as a viable carbon source for the growth and metabolism of certain microorganisms, although its utilization is species-specific.

In some cases, this compound is an end-product of lactose metabolism and is not further consumed by the organism that produces it. For instance, non-growing cells of the extremely halophilic archaeon Halobacterium saccharovorum oxidize lactose to lactobionic acid, but the organism does not appear to metabolize it further to support growth. nih.gov

Conversely, other bacteria have evolved specific pathways to utilize this compound. The EBG (evolved β-galactosidase) system in Escherichia coli provides a model for the evolution of metabolic pathways, including the ability to catabolize this compound. researchgate.net More directly, studies have demonstrated that certain probiotic bacteria can efficiently use lactobionic acid as a sole carbon source. Lactobacillus paracasei CBA L74, when cultured in a medium with lactobionic acid as the only substrate, showed significant growth and produced lactic acid, confirming its ability to metabolize the compound. mdpi.com This highlights this compound's potential role as a prebiotic, a substance that can be utilized by beneficial gut microorganisms.

The ability to use this compound as a carbon source is a key factor in the survival and proliferation of specific bacterial strains in certain environments.

Table 1: Microbial Utilization of this compound as a Carbon Source

Microbial SpeciesUtilization of this compoundMetabolic OutcomeReference
Halobacterium saccharovorumNot utilized for growthEnd-product of lactose oxidation. nih.gov
Escherichia coli (EBG System)UtilizedCatabolized via evolved pathways. researchgate.net
Lactobacillus paracasei CBA L74Utilized as sole carbon sourceSupports growth and production of lactic acid. mdpi.com
Bifidobacterium bifidumUtilizedStimulates growth (prebiotic effect). mdpi.com

Click on the headers to sort the table data.

Mechanisms of Interaction with Specific Biological Macromolecules in In Vitro Models

In vitro studies have revealed that this compound interacts with various biological macromolecules, influencing their stability and function.

One significant area of interaction is its use as a functionalizing agent for nanoparticles and biomaterials. The surface coating of nanoparticles with this compound has been shown to enhance their physicochemical stability. caldic.com This application is particularly relevant in the development of materials for liver-tissue engineering, where this compound-functionalized polymers (galactosylated polymers) are explored for creating biocompatible scaffolds. caldic.com The galactose moiety of this compound is recognized by asialoglycoprotein receptors on hepatocytes, facilitating targeted interactions.

This compound's interactions extend to key macromolecules within bacterial cells. Studies on the antimicrobial mechanism of lactobionic acid against pathogens like Staphylococcus aureus and Pseudomonas fluorescens indicate that it interferes with critical cellular processes. researchgate.net The observed effects include the inhibition of protein synthesis and DNA repair, suggesting a direct or indirect interaction with the enzymes and nucleic acids involved in these pathways. researchgate.net While the precise binding mechanisms are complex, the outcome is a disruption of essential macromolecular functions necessary for bacterial survival. researchgate.net

Influence on Cellular Processes and Microenvironment in Non-Human Cell Lines and Tissues (In Vitro Mechanistic Studies)

This compound exerts a notable influence on cellular processes and the microenvironment in various non-human in vitro models, particularly concerning microbial cells.

Mechanistic studies have detailed its effects on bacterial pathogens. In both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas fluorescens) bacteria, lactobionic acid induces oxidative stress and compromises the integrity of the cell membrane. researchgate.net For Gram-negative bacteria, it specifically increases the permeability of the outer membrane, which can lead to hypoosmotic shock. researchgate.net Furthermore, it disrupts fundamental cellular activities by inhibiting metabolic pathways, protein synthesis, and DNA repair mechanisms. researchgate.net These actions collectively alter the cellular physiology and viability of susceptible bacteria.

In the context of probiotic bacteria, this compound positively influences the microenvironment by acting as a selective growth substrate. In vitro digestion models have shown that lactobionic acid stimulates the growth of Bifidobacterium bifidum, confirming its prebiotic properties. mdpi.com Similarly, its ability to serve as the sole carbon source for Lactobacillus paracasei promotes the proliferation of this beneficial bacterium. mdpi.com By fostering the growth of probiotic strains, this compound can modulate the composition of a microbial community, favoring the establishment of these microorganisms.

Table 2: Summary of In Vitro Mechanistic Effects of this compound on Non-Human Cells

Cell Type/SystemObserved EffectUnderlying MechanismReference
Staphylococcus aureus (Gram-positive)Inhibition of growth, altered shape.Oxidative stress, loss of membrane integrity, inhibition of metabolic pathways, protein synthesis, and DNA repair. researchgate.net
Pseudomonas fluorescens (Gram-negative)Inhibition of growth.Increased outer membrane permeability, hypoosmotic shock, oxidative stress, inhibition of metabolic pathways. researchgate.net
Bifidobacterium bifidum (Probiotic)Growth stimulation.Serves as a prebiotic nutrient source. mdpi.com
Lactobacillus paracasei (Probiotic)Growth stimulation.Utilized as the sole carbon source for metabolism. mdpi.com

Click on the headers to sort the table data.

Specialized Academic Applications of Lactobionate

Lactobionate in Organ Preservation Solutions Research

This compound, a disaccharide derived from lactose (B1674315), has become a cornerstone in the field of organ preservation, primarily due to its unique physicochemical properties. Its application in hypothermic organ preservation solutions has significantly extended the viability of organs for transplantation.

Role as an Impermeant Anion in Hypothermic Organ Preservation Solutions (e.g., University of Wisconsin (UW) Solution)

This compound is a key component of the University of Wisconsin (UW) solution, which is considered the gold standard for organ preservation. mdpi.comsigmaaldrich.com In this solution, this compound functions as a large, impermeant anion. drugfuture.comrndsystems.com During hypothermic storage, cellular metabolism is significantly reduced, but not entirely halted. The sodium-potassium pump, which maintains the ionic gradients across the cell membrane, becomes less effective at low temperatures. This can lead to an influx of sodium and chloride ions, followed by water, resulting in cellular edema and eventual lysis.

This compound, being a large molecule, cannot easily cross the cell membrane. sigmaaldrich.com Its presence in the extracellular environment counteracts the oncotic pressure exerted by intracellular proteins and other molecules, thereby preventing the influx of water and subsequent cell swelling. mdpi.com The UW solution was a pioneering formulation in its use of metabolically inert substances like this compound and raffinose (B1225341) to maintain osmotic concentration, rather than relying on glucose. mdpi.com

The composition of the standard UW solution highlights the central role of potassium this compound:

ComponentConcentration (mM)
Potassium this compound 100
KH2PO425
MgSO45
Raffinose30
Adenosine (B11128)5
Glutathione3
Allopurinol (B61711)1
Hydroxyethyl starch50 g/L
Data derived from multiple sources. mdpi.comsigmaaldrich.com

This formulation provides an intracellular-like ionic environment, with high potassium and low sodium concentrations, which is thought to be beneficial for preserving cellular integrity during cold ischemia. mdpi.comdrugfuture.com

Mechanisms of Osmotic Support and Cell Swelling Prevention in Organ Preservation

The primary mechanism by which this compound prevents cell swelling is through its function as a large, impermeant anion, as discussed previously. rndsystems.comsigmaaldrich.com By remaining in the extracellular space, it effectively balances the osmotic pressure across the cell membrane, preventing the influx of water that would otherwise occur due to the failure of the sodium-potassium pump at low temperatures. mdpi.comrndsystems.com

Research has shown that replacing chloride ions with larger, less permeable anions like this compound can suppress ischemic-induced cellular swelling in kidney cortex tissue. sigmaaldrich.com Studies have demonstrated that a medium containing a specific ratio of this compound to chloride can allow for extended periods of ischemia without significant cell swelling. sigmaaldrich.com This osmotic support is crucial for maintaining the structural and functional integrity of the organ during the preservation period.

Chelation Properties and Mitigation of Oxidative Damage in Preservation Contexts (in vitro and animal studies)

Beyond its role in osmotic support, this compound also contributes to the mitigation of oxidative damage through its ability to chelate iron ions. foodb.ca During ischemia and reperfusion, the breakdown of ATP leads to the accumulation of hypoxanthine (B114508). Upon reoxygenation, xanthine (B1682287) oxidase converts hypoxanthine to uric acid, generating superoxide (B77818) radicals in the process. nih.gov These reactive oxygen species (ROS) can cause significant cellular damage through lipid peroxidation and protein oxidation.

Iron plays a critical role in catalyzing the formation of highly reactive hydroxyl radicals from less reactive superoxide and hydrogen peroxide, via the Fenton and Haber-Weiss reactions. By chelating ferric iron (Fe3+), this compound can inhibit its participation in these damaging reactions. foodb.ca In vitro studies have shown that the iron (III) complex with this compound is less capable of participating in the Fenton reaction compared to iron chelated with EDTA. foodb.ca This antioxidant property of this compound, in conjunction with other antioxidants in the UW solution like allopurinol and glutathione, helps to protect the organ from oxidative stress during preservation and reperfusion. researchgate.net

Comparative Studies with Other Preservation Solution Components

The efficacy of this compound and the UW solution has been the subject of numerous comparative studies. Early research demonstrated the superiority of the UW solution over previously used solutions like the Euro-Collins solution for the preservation of organs such as the liver, kidney, and pancreas. mdpi.comsigmaaldrich.com

Subsequent studies have sought to dissect the individual contributions of the UW solution's components. For instance, some research has suggested that this compound is a critically important component for liver preservation within the UW solution. nih.gov

Comparative studies have also explored modifications to the UW solution. One such study compared the standard potassium-lactobionate based UW solution with a sodium-lactobionate based fluid for heart preservation. The results indicated that the UW solution provided better functional recovery and higher levels of adenosine diphosphate (B83284) and total adenine (B156593) nucleotides, suggesting the superiority of the potassium-based formulation for long-term heart preservation. jfda-online.com Another study comparing a this compound-based extracellular-type solution with the intracellular-type UW solution for heart preservation found that while both preserved ventricular compliance well, the extracellular-type solution was better for preserving adenosine triphosphate (ATP). drugfuture.com

The following table summarizes the findings of a comparative study on heart preservation:

ParameterUW Solution (K+this compound)Na+this compound Solution
Left Ventricular End-Diastolic PressureBetter PreservationLess Preservation
Left Ventricular Developed PressureBetter PreservationLess Preservation
Adenosine Diphosphate ContentSignificantly HigherLower
Total Adenine Nucleotide ContentSignificantly HigherLower
Data from a comparative study on rabbit hearts. jfda-online.com

These studies underscore the critical role of this compound and the specific ionic composition of the preservation solution in achieving optimal organ function post-transplantation.

This compound as a Component in Cell Culture Media and Advanced Biotechnological Processes

While the primary academic application of this compound is in organ preservation, its properties also lend themselves to use in cell culture media and other biotechnological processes, although this is a less extensively researched area.

Impact on Cell Viability and Growth in In Vitro Cell Lines

Direct and extensive research on the specific impact of this compound as a standalone supplement for promoting the viability and growth of common in vitro cell lines is limited in publicly available literature. However, its use in specialized contexts and the properties it exhibits in organ preservation suggest potential benefits.

The non-toxic and biodegradable nature of this compound, along with its ability to chelate metals and potentially mitigate oxidative stress, are desirable characteristics for a cell culture media component. caldic.com Calcium this compound is commercially available as a biochemical reagent for life science research, indicating its use in biological systems. medchemexpress.com

The presence of this compound in edible films has been shown to improve the viability of Lactobacillus plantarum. While this is a prokaryotic system, it demonstrates the potential of this compound to support cell viability. In the context of mammalian cells, the principles of osmotic regulation and prevention of oxidative stress that are crucial in organ preservation are also relevant to maintaining healthy cell cultures, especially in high-density cultures or during stressful processes like cryopreservation.

Further research is needed to fully elucidate the specific effects of this compound on the viability and growth of various in vitro cell lines and to determine its potential as a standard supplement in cell culture media.

Role in Specialized Fermentation and Biotransformation Systems

This compound, primarily in the form of its salts like calcium this compound, is a product of specialized fermentation processes where specific microorganisms are utilized for the biotransformation of lactose. This bio-conversion represents a key application of microbial biotechnology to create value-added products from substrates like cheese whey, which is rich in lactose.

The fundamental principle of this compound production through fermentation involves the microbial oxidation of lactose. Certain bacteria and fungi possess the necessary enzymatic machinery, primarily lactose-oxidizing enzymes, to carry out this conversion. For instance, bacteria from the Pseudomonas genus have been historically used for this purpose. The process involves the oxidation of the aldehyde group on the glucose moiety of lactose to a carboxylic acid group, forming lactobionic acid. This acid is then typically neutralized with a base, such as calcium carbonate or calcium hydroxide (B78521), to produce the more stable salt, calcium this compound.

A notable example of this compound in traditional fermentation is its natural occurrence in "Caspian Sea yogurt," a fermented milk product. Research has shown that bacteria such as Acetobacter orientalis present in this yogurt exhibit lactose-oxidizing activity, leading to the production of lactobionic acid (LBA). researchgate.netresearchgate.net This contributes to the unique characteristics of the yogurt. In more controlled industrial settings, the fermentation process is optimized for high yields. For example, the production of calcium L-lactate has been studied extensively, where strains like Lactobacillus rhamnosus are used. koreascience.kr While distinct from this compound, these processes highlight the broader use of fermentation to produce organic acid salts for various industries.

The biotransformation of lactose to this compound is also explored through enzymatic processes. The use of cellobiose (B7769950) dehydrogenase, an enzyme capable of oxidizing lactose, represents a more controlled method of production. This enzymatic approach can be advantageous as it avoids the complexities of microbial culture and can be tailored for specific outcomes. researchgate.net

Beyond production, lactobionic acid is also investigated for its role within fermentation systems. In cheese and yogurt production, LBA has shown potential in reducing souring time and preserving aroma. researchgate.net Lactic acid bacteria (LAB) are central to many food fermentations, contributing to flavor, texture, and preservation by producing lactic acid and other metabolites. mdpi.commdpi.comnih.gov While not a primary product of most common LAB, the introduction of lactobionic acid or this compound-producing organisms can modify the fermentation environment and final product characteristics. researchgate.net Microbial biotransformation is a broad field where microorganisms are used to perform specific chemical reactions on complex substrates, and the conversion of lactose to this compound is a prime example of its application. mdpi.comnih.govmdpi.com

This compound as a Chelating Agent in Non-Biological or In Vitro Chemical Research

This compound's molecular structure, featuring multiple hydroxyl groups and a terminal carboxyl group, makes it an effective chelating agent, capable of binding to metal ions. This property is of significant interest in various in vitro chemical and biomedical research applications, most notably in the preservation of organs for transplantation.

The primary mechanism of this compound as a chelating agent involves its ability to sequester metal ions, particularly iron, which can otherwise participate in detrimental chemical reactions. In the context of organ preservation, ischemia (lack of blood flow) and subsequent reperfusion can lead to a surge in reactive oxygen species (ROS). The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce the highly reactive hydroxyl radical, is a major source of this oxidative stress and cellular damage.

Research has demonstrated that lactobionic acid is a major constituent of the University of Wisconsin (UW) organ preservation solution and can effectively chelate ferric iron (Fe³⁺). researchgate.netnih.gov By binding to iron, this compound reduces its availability to participate in the Fenton reaction. nih.gov This mitigates the oxidative damage that contributes to ischemia/reperfusion injury. nih.gov Studies comparing the lactobionic acid-iron (III) complex to the EDTA-iron (III) complex have shown that the this compound complex is less capable of promoting the Fenton reaction. nih.gov This function is crucial for maintaining the viability of organs outside the body for extended periods.

The chelation ability of this compound is not limited to iron. Studies have been conducted to determine the stability of complexes formed between this compound and various bivalent metal ions. The stability constant (log K) is a measure of the strength of the interaction between a ligand (this compound) and a metal ion; a higher value indicates a more stable complex. nih.govethz.ch Potentiometric and spectrophotometric studies have been used to calculate these constants for several metal ions.

Table 1: Stability Constants of D-Lactobionate with Bivalent Metal Ions

Metal Ion Stability Constant (log K₁)
Copper (II) 2.80
Nickel (II) 1.11
Cobalt (II) 1.04
Zinc (II) 1.33
Cadmium (II) 1.25

Source: Data derived from potentiometric studies on the complex formation between D-lactobionate and bivalent metal ions. researchgate.net

These studies confirm that lactobionic acid is an efficient chelating agent for a range of metal ions. researchgate.net Its effectiveness as a chelator, combined with its biocompatibility, underpins its use in specialized chemical solutions designed for biological applications. nih.govnih.govscienceopen.comresearchgate.netresearchgate.net

Applications in Advanced Materials Science Research (e.g., Biocompatible Scaffolds, Nanoplatforms, Polymers)

The unique properties of this compound, including its biocompatibility and specific biological interactions, have made it a valuable molecule in the field of advanced materials science, particularly for biomedical applications. mdpi.comnih.gov Researchers are increasingly incorporating this compound into polymers, nanoparticles, and scaffolds to create functional materials for tissue engineering and targeted drug delivery. nih.gov

A significant area of this research focuses on the functionalization of chitosan (B1678972), a natural and biodegradable polymer, with lactobionic acid. nih.govresearchgate.netbohrium.com The resulting lactobionated chitosan combines the advantageous structural properties of chitosan with the biological recognition of this compound. koreascience.kr This is particularly relevant for liver-related applications. The galactose moiety of this compound is recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes (liver cells). This specific interaction makes this compound an excellent targeting ligand for delivering drugs or therapeutic agents directly to liver cells. nih.govnih.gov

Biocompatible Scaffolds and Hydrogels: In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix to support cell growth and tissue regeneration. nih.govresearchgate.net Chitosan-based hydrogels are widely explored for this purpose due to their high water content and structural similarity to soft tissues. nih.govbohrium.comnih.gov By grafting lactobionic acid onto chitosan scaffolds, researchers can enhance the material's liver-specificity, promoting the adhesion and proliferation of hepatocytes. nih.gov This is a critical step in developing engineered liver tissues for transplantation or for use in in vitro drug toxicity studies. These "galactosylated" scaffolds provide a more physiologically relevant environment for liver cells. nih.gov

Nanoplatforms for Targeted Drug Delivery: The targeting capability of this compound is extensively exploited in the design of nanoplatforms, such as nanoparticles and micelles, for treating liver diseases, especially hepatocellular carcinoma. nih.govnih.gov Conventional chemotherapy drugs often have systemic toxicity because they affect healthy cells as well as cancerous ones. By conjugating these drugs to this compound-functionalized nanoparticles, the drug delivery system can be directed specifically to liver cancer cells that overexpress the ASGPR. nih.gov This targeted approach increases the drug's concentration at the tumor site, enhancing its efficacy while minimizing side effects on other parts of the body. nih.govnih.gov Various polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be coated with lactobionated chitosan to create these targeted nanocarriers. nih.govroutledge.com

Functionalized Polymers: The synthesis of this compound-functionalized polymers is a key area of research. routledge.comnih.govresearchgate.net The process often involves creating an amide linkage between the carboxylic acid group of lactobionic acid and an amine group on the polymer backbone, such as the C2-amino group of chitosan. koreascience.kr The successful synthesis and characterization of these novel polymers are crucial for developing the next generation of biomaterials. koreascience.krmdpi.com The versatility of lactobionic acid allows for its incorporation into a wide range of polymeric structures, including dendrimers and micelles, expanding the toolbox for creating sophisticated, biocompatible, and target-specific materials for medical use. nih.gov

Derivatives and Modified Forms of Lactobionate in Academic Research

Synthesis and Characterization of Lactobionate Esters and Ethers

The synthesis of this compound esters and ethers is a primary focus of research, aiming to modify the solubility, biodegradability, and surfactant properties of the parent molecule.

Lactose (B1674315) Esters: The enzymatic and chemical synthesis of lactose fatty acid esters has been investigated as a route to biodegradable nonionic surfactants. researchgate.net These esters exhibit excellent emulsifying and stability properties, making them attractive for food and cosmetic applications. researchgate.net Lipase-catalyzed regioselective esterification is a preferred method as it proceeds under mild conditions and offers high operational stability of the enzyme, leading to higher yields of specific esters like lactose caprate. researchgate.net Characterization of these esters is typically performed using techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the ester linkage. researchgate.net

Lactobionamides: A notable derivative is the lactobionamide-based fluorinated detergent, FLAC6. nih.gov This compound has demonstrated significant potential in the functional and structural stabilization of membrane proteins, which are notoriously difficult to work with. nih.gov Research has shown that FLAC6 can efficiently solubilize membrane proteins while maintaining their functional and structural integrity, offering improved stability compared to conventional detergents. nih.gov

Ethers: While the synthesis of this compound ethers is less commonly reported in the reviewed literature, the ether-like linkage between the galactose and gluconic acid moieties is a fundamental feature of the this compound structure itself. caldic.com

Interactive Data Table: Synthesis and Properties of this compound Esters and Amides

Derivative TypeSynthesis MethodKey CharacteristicsPotential Applications
Lactose Fatty Acid EstersLipase-catalyzed esterificationBiodegradable, nonionic surfactant, excellent emulsifierFood additives, detergents, cosmetics
Lactobionamide (FLAC6)Chemical synthesisFluorinated, enhanced stabilization of membrane proteinsDrug discovery, structural biology

Glycosylated Derivatives and their Synthetic Routes

Glycosylation of this compound and its precursors, such as lactose, opens avenues for creating complex oligosaccharides with specific biological activities.

Research has focused on the synthesis of branched oligosaccharides by glycosylating lactose derivatives. nih.gov For instance, methyl β-lactoside can be converted in several steps to a protected lactose derivative that serves as a substrate for further glycosylation. nih.gov Using trichloroacetimidates of N-phthaloylamino sugars as glycosyl donors, researchers have successfully performed high-yield glycosylations at specific hydroxyl positions of the galactose unit. nih.gov This strategy has led to the synthesis of complex structures like a branched hexasaccharide that corresponds to the human-milk oligosaccharide lacto-N-neohexaose, which exhibits strong blood-group I activity. nih.gov

Another approach involves the transglycosylation activity of β-galactosidase to synthesize galactosyl derivatives of gluconic acid. nih.gov In this process, lactose acts as the galactose donor and gluconic acid as the acceptor. nih.gov This enzymatic method allows for the formation of various galactosyl gluconate isomers, including lactobionic acid itself. nih.gov

Polymeric Systems Incorporating this compound Moieties

The incorporation of this compound into polymeric structures is a significant area of research, leading to the development of novel biomaterials such as hydrogels and nanoparticles with applications in drug delivery and tissue engineering.

This compound-Modified Hydrogels: Lactobionic acid (LA) has been used to modify natural polymers like chitosan (B1678972) to improve their properties. For example, lactobionic acid-modified chitosan has been used to prepare thermosensitive hydrogels. nih.gov These hydrogels exhibit improved water solubility and fluidity at low temperatures, which is advantageous for injectable applications. nih.gov The addition of this compound-modified chitosan also enhances the mechanical strength and bio-adhesion of the hydrogels. nih.gov Such hydrogels have been investigated for applications like lifting lesions during endoscopic submucosal dissection and promoting wound repair. nih.gov

Polymeric Nanoparticles: Lactobionic acid is also utilized in the surface modification of nanoparticles for targeted drug delivery. caldic.com The galactose moiety of this compound can be recognized by asialoglycoprotein receptors (ASGPRs) on hepatocytes, making this compound-modified systems suitable for liver-targeted therapies. caldic.com Research has explored the use of this compound-conjugated systems for the delivery of antitumor drugs to liver cancer cells. caldic.com

Enzymatic Polymerization: In vitro synthesis of polymers incorporating lactobionic acid has been achieved through enzymatic catalysis. researchgate.net For example, lipase-catalyzed condensation polymerization of 3-hydroxybutyric acid and lactobionic acid has been shown to yield linear and cyclic oligomers. researchgate.net This biocatalytic approach offers mild reaction conditions and high selectivity. researchgate.net

Interactive Data Table: this compound-Containing Polymeric Systems

Polymeric SystemMonomers/ComponentsKey FeaturesInvestigated Applications
Thermosensitive HydrogelLactobionic acid-modified chitosan, chitosan, β-glycerophosphateInjectable, improved mechanical strength and bio-adhesionEndoscopic submucosal dissection, wound healing
Drug Delivery NanoparticlesThis compound-conjugated polymersHepatoma-targeted deliveryAntitumor drug delivery
Copolymers3-hydroxybutyric acid, lactobionic acidSynthesized via enzymatic polymerizationBiocompatible polymers

Metal Complexes of this compound and their Structural Investigations

The chelating ability of the carboxylate and hydroxyl groups of this compound makes it an effective ligand for a variety of metal ions. The resulting metal complexes have been investigated for their structural properties and potential applications in medical imaging and diagnostics.

Structural Studies: X-ray analysis has been used to determine the crystal structures of this compound complexes with metals like silver(I) and mercury(II). acs.org These studies revealed the formation of novel metal-bridged polysaccharides where the metal ions are coordinated to hydroxyl groups of the this compound. acs.org The coordination geometry around the metal ions can vary, for instance, being distorted trigonal bipyramidal for the silver(I) complex and octahedral for the mercury(II) complex. acs.org Spectroscopic methods, such as 13C NMR, have also been employed to identify the coordination sites in solution. researchgate.net

Gadolinium Complexes for MRI: Gadolinium(III) complexes are widely used as contrast agents in magnetic resonance imaging (MRI). nih.govstanford.eduradiopaedia.org The gadolinium ion, with its high number of unpaired electrons, effectively shortens the T1 relaxation time of water protons, leading to enhanced image contrast. radiopaedia.org Research in this area focuses on designing stable and effective gadolinium chelates. While specific this compound-gadolinium complexes are not extensively detailed in the provided results, the principles of gadolinium chelation are relevant to the potential use of this compound as a ligand. nih.gov

Technetium Complexes for SPECT Imaging: Technetium-99m (99mTc) is the most commonly used radioisotope in diagnostic nuclear medicine, particularly for single-photon emission computed tomography (SPECT) imaging. williams.eduwikipedia.orgnih.gov 99mTc is typically used in the form of a coordination complex where a ligand directs the radiotracer to a specific organ or tissue. wikipedia.org The development of technetium-lactobionate complexes has been explored for applications such as hepatobiliary imaging, leveraging the liver-targeting properties of the this compound moiety.

Other Metal Complexes: The interaction of this compound with other bivalent metal ions such as cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) has been studied in aqueous solutions using potentiometric and spectrophotometric methods to determine the stability constants of the resulting complexes. researchgate.net

Interactive Data Table: Investigated Metal Complexes of this compound

Metal IonCharacterization TechniquesKey FindingsPotential Application
Silver(I)X-ray crystallographyForms a metal-bridged polysaccharide with distorted trigonal bipyramidal geometryAntimicrobial materials
Mercury(II)X-ray crystallographyForms a metal-bridged polysaccharide with octahedral geometryNot specified
Gadolinium(III)Relaxometry, MRIEnhances MRI contrast by shortening T1 relaxation timeMRI contrast agents
Technetium-99mSPECT imagingCan be targeted to specific organs based on the ligandDiagnostic medical imaging
Various bivalent ions (Co, Ni, Cu, Zn, Cd)Potentiometry, spectrophotometryFormation of 1:1 complexes in aqueous solutionNot specified

Future Directions and Emerging Research Avenues for Lactobionate

Development of Novel and Sustainable Synthetic Methodologies

The traditional chemical synthesis of lactobionate often involves energy-intensive processes and costly metal catalysts, which can lead to the generation of undesirable by-products. caldic.com Consequently, a major thrust of current research is the development of greener, more efficient, and economically viable synthetic methodologies. These efforts are largely centered on biocatalytic and improved chemocatalytic approaches.

Biocatalytic Production: Microbial and enzymatic conversions of lactose (B1674315) to this compound represent a promising sustainable alternative. caldic.com The general mechanism involves the oxidation of lactose to lactobiono-δ-lactone, which is then hydrolyzed to lactobionic acid. caldic.com This process is typically conducted under mild temperature conditions (25–50 °C). caldic.comnih.gov

Microbial Fermentation: Various microorganisms, particularly from the genus Pseudomonas, are known for their ability to oxidize lactose with high yields. nih.gov For instance, Pseudomonas taetrolens has been extensively studied for its efficiency in producing lactobionic acid. nih.govnih.gov Research is focused on using new isolates of these bacteria and employing techniques like microencapsulation to enhance yield, potentially using waste products like cheese whey as a cost-effective feedstock. caldic.comnih.gov Genetic engineering is also being used to improve microbial productivity, such as through the heterologous expression of the quinoprotein glucose dehydrogenase from P. taetrolens in other microorganisms. nih.gov

Enzymatic Synthesis: The use of isolated enzymes offers a more controlled synthetic route. nih.gov A novel multi-enzymatic system using cellobiose (B7769950) dehydrogenase from Phlebia lindtneri and laccase from Cerrena unicolor has been explored for lactobionic acid synthesis. mdpi.com The efficiency of this process was significantly enhanced by temperature and the addition of redox mediators, achieving conversion rates of up to 26% at 50°C. mdpi.com Enzymes from fungi like Paraconiothyrium sp. have also shown suitability for producing calcium this compound, demonstrating stability during the conversion process. researchgate.net

Advanced Catalytic Oxidation: Improvements in heterogeneous catalysis are paving the way for more sustainable chemical synthesis.

Gold-Based Catalysts: Gold nanoparticles supported on various materials (e.g., Al2O3, TiO2, CeO2) have demonstrated high conversion (>80%) and selectivity (up to 95%) for lactose oxidation. caldic.com More recently, gold catalysts on mesoporous silica (B1680970) have achieved 100% lactose conversion and 100% selectivity to lactobionic acid in just 100 minutes. caldic.com A patented method describes using a supported gold catalyst with molecular oxygen for selective oxidation at a pH of 8-11 and a temperature of 40-90°C, achieving selectivities of 97%-100%. google.com

Bimetallic Catalysts: The development of bimetallic catalysts, such as Palladium-Bismuth (Pd-Bi) supported on nanostructured materials like mesoporous SBA-15 silica, represents a significant advance. researchgate.netresearchgate.net These catalysts have shown high activity and selectivity, with one study reporting 96% lactose conversion and 100% selectivity towards this compound at a mild temperature of 65°C. researchgate.net These catalysts are also recyclable, retaining activity over multiple cycles. taylorandfrancis.com

Interactive Table: Comparison of this compound Synthesis Methods

Methodology Catalyst/Biocatalyst Key Findings & Efficiency Reference(s)
Microbial Fermentation Pseudomonas taetrolens High yields from lactose; potential to use whey as feedstock. nih.gov nih.gov
Multi-Enzymatic System Cellobiose dehydrogenase & Laccase Up to 26% lactose to LBA conversion at 50°C; efficiency boosted by redox mediators. mdpi.com mdpi.com
Catalytic Oxidation Gold on Mesoporous Silica 100% lactose conversion and 100% selectivity to LBA in 100 minutes. caldic.com caldic.com
Bimetallic Catalysis Bi-Pd on SBA-15 96% lactose conversion and 100% selectivity to LBA at 65°C. researchgate.net researchgate.net

Application of Advanced Spectroscopic and Structural Biology Techniques for Deeper Mechanistic Understanding

To fully exploit the potential of this compound, a detailed understanding of its structure and interactions at the molecular level is crucial. Advanced analytical techniques are being employed to provide these insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and analysis of this compound. Techniques like 1H-NMR and 13C-NMR are used to confirm the identity and purity of lactobionic acid produced through biotechnological processes. researchgate.netrsc.org For example, 13C-NMR spectra have been used to characterize lactobionic acid produced by Zymomonas mobilis. researchgate.net Furthermore, 31P NMR has been utilized to study the efficacy of this compound-containing organ preservation solutions by monitoring changes in ATP and intracellular pH in rat livers during cold ischemia. nih.gov 1H-NMR has also been applied to study the interaction between lactobionic acid and other polymers, such as PEGylated Polyethylenimine, in the context of gene delivery systems. researchgate.net

X-ray Crystallography: X-ray crystallography is the primary method for determining the detailed three-dimensional atomic and molecular structure of a crystalline substance. stmjournals.inwikipedia.org While its application directly to this compound is less documented in extensive studies, it is a fundamental technique for understanding the structure of biological macromolecules and has been widely used in dairy science. stmjournals.in The Crystallography Open Database contains crystal structure records for this compound, indicating its structure has been resolved. nih.gov The technique is essential for visualizing the precise arrangement of atoms and chemical bonds, which dictates the molecule's functional properties, such as its interaction with metal ions or its specific three-dimensional shape that prevents it from permeating cell membranes at low temperatures. caldic.comwikipedia.org

Exploration of this compound in New Biotechnological and Industrial Platforms

The unique properties of this compound have led to its emergence as a key component in several innovative applications, particularly in biomedicine and biotechnology. taylorandfrancis.com

Advanced Drug Delivery Systems: this compound is increasingly being recognized as an excellent platform for creating biocompatible and biodegradable drug delivery systems. caldic.comtaylorandfrancis.com Its ability to be recognized by receptors on certain cells, such as hepatocytes, makes it a valuable targeting ligand. This compound-functionalized nanoparticles are being developed for applications like bio-detection and magnetic resonance imaging (MRI), where the this compound coating enhances stability and promotes uptake by liver cells. caldic.com It is also used to enhance the solubility of certain antibiotics, such as erythromycin (B1671065) and clarithromycin, for intravenous delivery. caldic.comnih.govwikipedia.org Research has shown that erythromycin this compound can be delivered transdermally at levels sufficient to treat conditions like gastroparesis, bypassing the gastrointestinal tract. nih.gov

Biomaterials and Tissue Engineering: In the field of tissue engineering, this compound is used as a biofunctionalization agent. caldic.com For instance, it has been incorporated into scaffolds for hepatocyte (liver cell) attachment, such as those made from alginate and galactosylated chitosan (B1678972). caldic.com These "galactosylated" materials leverage the galactose moiety of this compound to target specific cell receptors, promoting cell adhesion and growth, which is critical for creating functional tissue constructs. caldic.comcaldic.com

Platform Chemicals and Industrial Additives: Carbohydrates are viewed as a key renewable feedstock for the "green chemistry" of the future. caldic.com this compound, derived from the dairy by-product lactose, is a prime example of a value-added platform chemical. taylorandfrancis.com Beyond its high-tech applications, it serves as a functional ingredient in the food industry as a stabilizer, acidulant, and carrier for minerals like calcium. taylorandfrancis.comwikipedia.orgmdpi.com Its use as a prebiotic is also an area of interest. mdpi.com

Interactive Table: Emerging Applications of this compound

Application Area Specific Use Key Function of this compound Reference(s)
Drug Delivery Nanoparticle coating for MRI/bio-detection Enhances stability and targets liver cells. caldic.com caldic.com
Drug Delivery Transdermal delivery of erythromycin Enhances solubility and enables alternative administration route. nih.gov nih.gov
Biomaterials Scaffolds for hepatocyte culture Promotes cell attachment via its galactose moiety. caldic.com caldic.com
Food Industry Stabilizer, mineral supplement Acts as a chelating agent and carrier. taylorandfrancis.comwikipedia.org taylorandfrancis.comwikipedia.org

Computational Studies and Molecular Modeling of this compound Interactions

Computational methods, including molecular modeling and dynamics simulations, are becoming indispensable tools for understanding the behavior of molecules like this compound at an atomic level. These in-silico approaches complement experimental work by providing dynamic insights that are often difficult to capture in a laboratory.

Modeling Metal Ion Chelation: Potentiometric and spectrophotometric studies, supported by computational methods, have been used to calculate the stability constants of complexes formed between deprotonated this compound and various bivalent metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)). researchgate.netresearchgate.net These computational models help to compare and predict the interaction strength of this compound with different cations, which is fundamental to its role as a chelating agent in organ preservation solutions and as a mineral carrier in food supplements. caldic.comresearchgate.net

Simulating Interactions in Drug Delivery: While direct molecular dynamics simulations specifically focused on this compound are an emerging field, simulations of related systems provide a framework for future research. For example, molecular dynamics simulations have been used to study the interaction of antimicrobial peptides like Lactoferricin with their targets and to investigate the passage of substrates through enzyme channels. researchgate.netyoutube.com Similar computational approaches can be applied to model the binding of this compound-conjugated drugs to their cellular receptors, predict the stability of this compound-coated nanoparticles, and understand the release mechanisms of drugs from this compound-based delivery systems. This predictive capability can accelerate the design of more effective and targeted therapies.

Q & A

Q. Why do degradation rates of erythromycin this compound vary across formulations?

  • Analysis : Discrepancies arise from differences in storage conditions (temperature, pH) and excipient interactions. Standardize stability testing per ICH guidelines (25°C/60% RH) and use accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.